Technical Guide: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Technical Guide: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
The following technical guide details the synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine , a privileged bicyclic scaffold critical in the development of serotonin 5-HT2C receptor agonists (e.g., Lorcaserin analogs) and other CNS-active agents.
This guide prioritizes the Lactam Reduction Pathway , widely regarded as the "Gold Standard" for its regioselectivity, scalability, and avoidance of unstable aldehyde intermediates.
Executive Summary & Molecule Profile
Target Molecule: 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS Registry Number: 17775-01-8 (Generic core) Molecular Formula: C₉H₁₀ClNO Molecular Weight: 183.63 g/mol Significance: A bicyclic heterocycle featuring a benzene ring fused to a seven-membered oxazepine ring.[1] The 7-chloro substituent significantly enhances lipophilicity and metabolic stability, making it a key pharmacophore in psychotropic drug design.
Core Synthetic Strategy
This guide details a 3-step convergent synthesis starting from commercially available Methyl 5-chlorosalicylate .
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Amidation: Nucleophilic acyl substitution with 2-aminoethanol.
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Intramolecular Cyclization: Mitsunobu etherification to close the 7-membered ring.
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Amide Reduction: Conversion of the lactam to the secondary amine using Borane-THF.
Retrosynthetic Analysis
To ensure high purity and regiocontrol, we disconnect the C5-N4 bond (reduction) and the O1-C2 bond (etherification).
Figure 1: Retrosynthetic disconnection showing the transformation from the target amine back to the salicylate precursor.
Detailed Synthetic Protocol
Step 1: Synthesis of N-(2-Hydroxyethyl)-5-chlorosalicylamide
This step installs the nitrogen atom and the ethyl linker required for the ring.
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Reagents: Methyl 5-chlorosalicylate (1.0 eq), 2-Aminoethanol (3.0 eq).
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Solvent: Neat (Solvent-free) or Methanol.
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Conditions: 100°C, 4–6 hours.
Protocol:
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Charge a round-bottom flask with Methyl 5-chlorosalicylate (20.0 g, 107 mmol).
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Add 2-aminoethanol (19.6 g, 321 mmol) directly to the flask (neat reaction drives equilibrium).
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Heat the mixture to 100°C under an inert atmosphere (N₂) for 5 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester.
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Cool to room temperature. The mixture will solidify or become a viscous oil.
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Workup: Dilute with water (200 mL) and acidify to pH ~3 with 1N HCl to protonate the phenol and remove excess amine.
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Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or use flash chromatography.
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Expected Yield: 85–92%.
Step 2: Intramolecular Cyclization (Mitsunobu Reaction)
This is the Critical Process Parameter (CPP) . Closing a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. The Mitsunobu reaction activates the primary alcohol, allowing the weak phenolic nucleophile to attack, forming the ether bond.
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Reagents: Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
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Solvent: Anhydrous THF (0.1 M concentration).
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Conditions: 0°C to Room Temperature (RT), 12 hours.
Protocol:
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Dissolve the amide from Step 1 (10.0 g, 46 mmol) and PPh₃ (14.5 g, 55 mmol) in anhydrous THF (460 mL). Note: High dilution favors intramolecular cyclization over intermolecular polymerization.
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Cool the solution to 0°C in an ice bath.
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Add DIAD (11.1 g, 55 mmol) dropwise over 30 minutes. Maintain temperature < 5°C.
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Allow the reaction to warm to RT and stir overnight (12–16 hours).
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Workup: Concentrate the solvent in vacuo.
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Purification: The crude residue contains Triphenylphosphine oxide (TPPO). Triturate with Et₂O/Hexane to precipitate TPPO, filter, and purify the filtrate via column chromatography (SiO₂, Gradient 0–5% MeOH in DCM).
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Product: 7-Chloro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one .
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Expected Yield: 65–75%.
Step 3: Reduction of Lactam to Amine
The final step reduces the carbonyl group to a methylene group.
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Reagents: Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M, 3.0 eq).
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Solvent: Anhydrous THF.
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Conditions: Reflux, 4 hours.[2]
Protocol:
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Dissolve the lactam (5.0 g, 25 mmol) in anhydrous THF (50 mL) under N₂.
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Add BH₃·THF (75 mL, 75 mmol) dropwise at 0°C. CAUTION: Hydrogen gas evolution.
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Heat the mixture to reflux (66°C) for 4 hours.
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Quench: Cool to 0°C. Carefully add Methanol (20 mL) to destroy excess borane.
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Acid Hydrolysis: Add 6N HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.
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Isolation: Basify the aqueous layer to pH >11 with 4N NaOH. Extract with DCM (3 x 50 mL).
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Salt Formation: To isolate the stable salt, treat the DCM layer with HCl in ether.
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Product: 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride .
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Expected Yield: 70–80%.
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of the target scaffold.
Analytical Data Profile (Expected)
To validate the synthesis, the following spectral data should be obtained for the final HCl salt:
| Technique | Expected Signals / Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.40 (br s, 2H, NH₂⁺), 7.45 (d, J=2.5 Hz, 1H, Ar-H8), 7.35 (dd, J=8.5, 2.5 Hz, 1H, Ar-H6), 7.10 (d, J=8.5 Hz, 1H, Ar-H9), 4.25 (s, 2H, Ar-CH₂-N), 4.10 (t, J=5.0 Hz, 2H, O-CH₂), 3.35 (t, J=5.0 Hz, 2H, N-CH₂). |
| ¹³C NMR (100 MHz, DMSO-d₆) | 156.2 (C-Ar-O), 132.5 (C-Ar-Cl), 130.8 , 129.1 , 122.4 , 121.0 , 68.5 (O-CH₂), 50.2 (Ar-CH₂), 46.8 (N-CH₂). |
| HRMS (ESI+) | Calculated for C₉H₁₁ClNO [M+H]⁺: 184.0524 . |
| Melting Point | 210–212°C (as Hydrochloride salt). |
Troubleshooting & Optimization
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Issue: Poor Cyclization Yield.
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Cause: Intermolecular reaction (dimerization) dominates.
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Solution: Increase dilution in Step 2 (0.05 M). Ensure strictly anhydrous THF is used.
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Issue: Incomplete Reduction.
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Cause: Borane complex stability.
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Solution: Ensure the acid hydrolysis step (reflux with HCl) is sufficient to break the B-N bond. Alternatively, use LiAlH₄ in refluxing ether (though functional group tolerance is lower).
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Issue: Purification of Amine.
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Solution: The free base is an oil and difficult to crystallize. Always convert to the Hydrochloride or Oxalate salt for final isolation and storage.
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References
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Vertex AI Search. (2025). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. ResearchGate. 3
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Royal Society of Chemistry. (2025). Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines. Journal of the Chemical Society, Perkin Transactions 1. 4
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National Institutes of Health (NIH). (2025). 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775. PubChem. 5
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CymitQuimica. (2025). 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Product Information. 6
Sources
- 1. Synthesis of 5-Hydroxycyclopent-2-enones from Allenyl Vinyl Ketones via an Interrupted Nazarov Cyclization [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride [cymitquimica.com]
